

ORY-1001 (iadademstat): A Comparative Guide to a Key Epigenetic Modulator

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Compound of Interest

Compound Name: ORY-1001(*trans*)

Cat. No.: B560137

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical-stage LSD1 inhibitor ORY-1001 (iadademstat) with other emerging alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to facilitate a comprehensive understanding of its performance and reproducibility.

ORY-1001 is a potent and selective, orally bioavailable small molecule that covalently inhibits Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme implicated in the pathogenesis of various cancers.^{[1][2]} Its mechanism of action and clinical activity have been evaluated in numerous preclinical and clinical studies, positioning it as a significant therapeutic candidate, particularly in hematological malignancies and small cell lung cancer.

Comparative Performance of LSD1 Inhibitors

The landscape of LSD1 inhibitors is expanding, with several molecules in clinical development. A direct comparison of their biochemical potency reveals significant differences. A study characterizing various LSD1 inhibitors under the same experimental conditions highlighted iademstat as one of the most potent clinical candidates.^[3]

Compound	Inhibition Type	IC50 (nM)	Key Clinical Indications
ORY-1001 (Iadademstat)	Covalent, Irreversible	0.33	Acute Myeloid Leukemia (AML), Small Cell Lung Cancer (SCLC)
Bomedemstat (IMG-7289)	Covalent, Irreversible	57	Myelofibrosis, Essential Thrombocythemia
GSK-2879552	Covalent, Irreversible	160	AML, SCLC (Discontinued)
Pulrodemstat (CC-90011)	Non-covalent, Reversible	0.66	AML, SCLC
Seclidemstat (SP-2577)	Non-covalent, Reversible	1300	Ewing's Sarcoma, Myelodysplastic Syndrome (MDS)

Table 1: Comparison of Biochemical Potency of Clinically Investigated LSD1 Inhibitors. Data sourced from a comprehensive in vitro characterization study to ensure comparability.[\[3\]](#)

Clinical Efficacy of ORY-1001 (Iadademstat)

Clinical trials have demonstrated the therapeutic potential of iadademstat in various cancer settings, both as a monotherapy and in combination with other agents.

Acute Myeloid Leukemia (AML)

A Phase I study in patients with relapsed/refractory AML showed that iadademstat was well-tolerated and exhibited signs of clinical and biological activity.[\[4\]](#)[\[5\]](#)[\[6\]](#) Reductions in blood and bone marrow blast percentages were observed, along with induction of blast cell differentiation.
[\[6\]](#)

Subsequent clinical trials have explored iadademstat in combination therapies:

- ALICE Study (Phase IIa): In combination with azacitidine for elderly, newly diagnosed AML patients, iadademstat demonstrated promising safety and efficacy.[7][8]
- FRIDA Study (Phase Ib): This ongoing trial is evaluating iadademstat in combination with gilteritinib in patients with relapsed/refractory AML with FLT3 mutations.[7]
- Investigator-Initiated Study (Phase Ib): A study is underway to assess iadademstat in combination with the standard-of-care (venetoclax plus azacitidine) in newly diagnosed AML. [7] Preliminary data from a similar trial presented at ASH-2025 showed a 100% overall response rate in the first 8 patients.[9]

Small Cell Lung Cancer (SCLC)

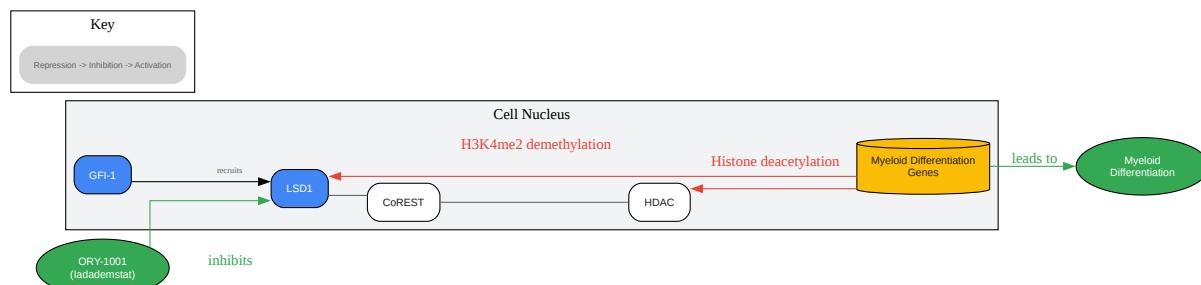
The CLEPSIDRA study (Phase IIa) evaluated iadademstat in combination with platinum- etoposide in patients with relapsed SCLC, indicating its potential in solid tumors.[7]

Mechanism of Action and Signaling Pathways

LSD1, the target of iadademstat, is a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes.[10][11] By inhibiting LSD1, iadademstat can reactivate silenced tumor suppressor genes and induce differentiation in cancer cells.

Disruption of the LSD1-GFI-1 Complex in AML

In acute myeloid leukemia, the interaction between LSD1 and the transcription factor GFI-1 (Growth Factor Independence-1) is crucial for maintaining the leukemic stem cell phenotype and blocking differentiation.[1][12] Iadademstat's covalent binding to the FAD cofactor in LSD1's catalytic center sterically hinders the interaction with GFI-1.[1] This disruption leads to the expression of myeloid differentiation genes.

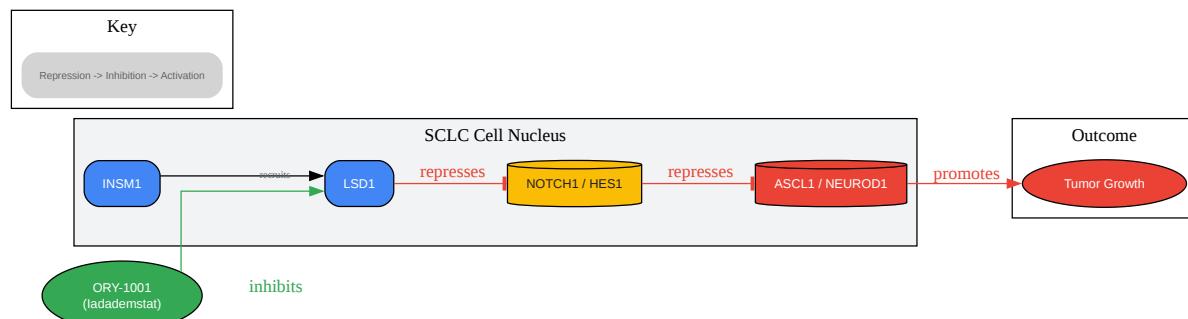


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ORY-1001 disrupts the LSD1-GFI-1 complex, promoting myeloid differentiation.

Disruption of the LSD1-INSM1 Complex in SCLC

In a subset of small cell lung cancer tumors, the oncogenic program is driven by the interaction of LSD1 with the transcription factor INSM1.^[1] This interaction represses the expression of NOTCH1 and HES1, leading to the upregulation of pro-tumorigenic factors ASCL1 and NEUROD1.^[1] Iadademstat's inhibition of LSD1 disrupts the LSD1-INSM1 interaction, restoring the expression of NOTCH1 and HES1 and reducing the levels of ASCL1 and NEUROD1, which can result in tumor regression.^[1]



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ORY-1001's effect on the LSD1-INSM1 pathway in SCLC.

Experimental Protocols

To ensure the reproducibility of research findings, detailed experimental methodologies are crucial. Below are summaries of key *in vitro* assays used to characterize LSD1 inhibitors.

LSD1 Enzymatic Activity Assay (HTRF)

This assay quantifies the enzymatic activity of LSD1 and the potency of inhibitors in a high-throughput format.

- Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is used to detect the product of the demethylation reaction. The assay measures the change in signal from a methylated substrate.
- Protocol:
 - Compound Preparation: Prepare serial dilutions of the test compound.
 - Enzyme Incubation: In a 384-well plate, add recombinant human LSD1 enzyme.

- Substrate Addition: Add a biotinylated histone H3 peptide substrate and the HTRF detection reagents.
- Incubation: Incubate the plate at room temperature.
- Signal Detection: Read the plate on an HTRF-compatible reader.
- Data Analysis: Calculate the HTRF ratio and plot the inhibitor concentration versus the percentage of inhibition to determine the IC₅₀ value.[13]

Cell Proliferation Assay

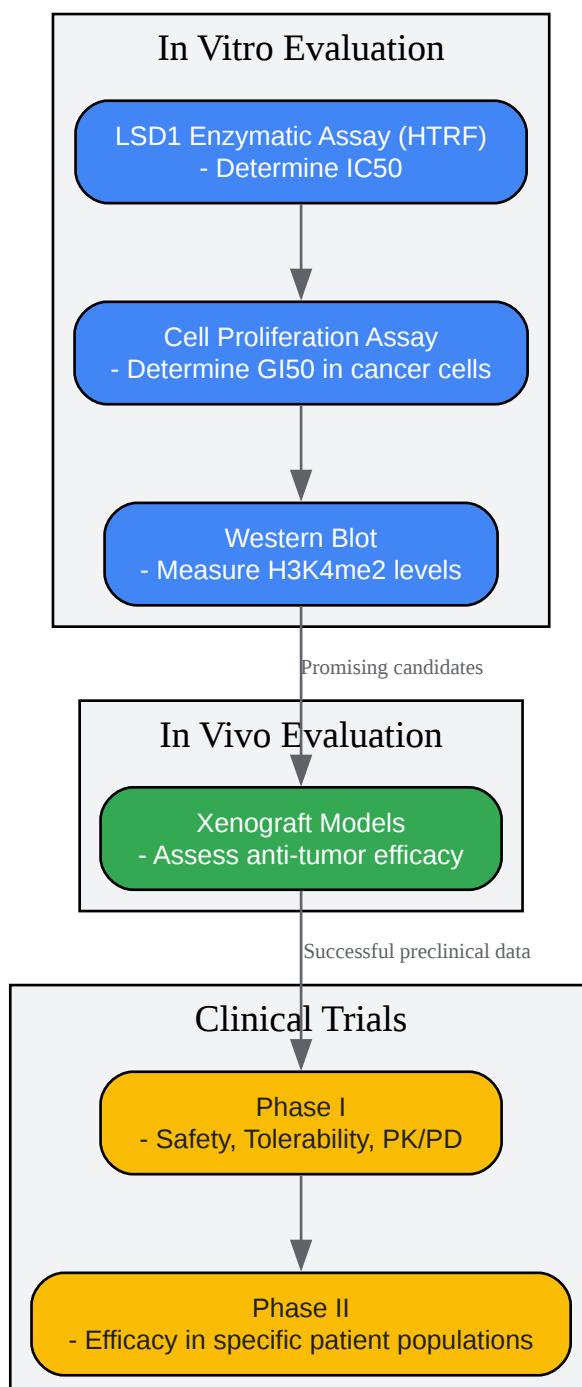
This assay assesses the effect of the LSD1 inhibitor on the proliferation and viability of cancer cells.

- Principle: Metabolically active cells reduce a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of viable cells.
- Protocol:
 - Cell Seeding: Seed cancer cells (e.g., THP-1 AML cells) in a 96-well plate.
 - Compound Treatment: Add serial dilutions of the LSD1 inhibitor to the wells.
 - Incubation: Incubate the plate for a specified period (e.g., 72 hours).
 - Reagent Addition: Add the tetrazolium salt reagent (e.g., MTT or WST).
 - Incubation: Incubate to allow for formazan formation.
 - Absorbance Reading: Measure the absorbance at the appropriate wavelength.
 - Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of cell growth (GI₅₀).[13]

Western Blot for H3K4me2 Levels

This method confirms that the inhibitor engages LSD1 within the cell by measuring changes in the methylation status of its substrate, H3K4.

- Principle: An increase in the cellular levels of dimethylated H3K4 (H3K4me2) indicates the inhibition of LSD1's demethylase activity.[2]
- Protocol:
 - Cell Treatment and Lysis: Treat cells with the LSD1 inhibitor. Harvest the cells and extract total protein or histone proteins.
 - Protein Quantification: Determine the protein concentration of each lysate.
 - SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
 - Antibody Incubation: Block the membrane and incubate with a primary antibody against H3K4me2. Also, probe for total Histone H3 or a loading control.
 - Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
 - Analysis: Quantify the band intensities to determine the relative increase in H3K4me2 levels upon inhibitor treatment.[13]



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General workflow for the evaluation of LSD1 inhibitors.

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